molecular formula C12H25ClN2O2 B3060068 Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride CAS No. 1609407-10-4

Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride

Cat. No.: B3060068
CAS No.: 1609407-10-4
M. Wt: 264.79
InChI Key: CCWSFFONYNNMEL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is a bicyclic amine derivative with a seven-membered azepane ring functionalized by an aminomethyl group at the 2-position and a tert-butyl carbamate group at the 1-position, stabilized as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules or as a chiral building block for complex heterocycles. Its structural features, including the bulky tert-butyl group and polar aminomethyl moiety, influence its solubility, stability, and reactivity in synthetic pathways. Commercial availability (e.g., Product No. CBR02434, AldrichCPR) highlights its relevance in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13;/h10H,4-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWSFFONYNNMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-10-4
Record name 1H-Azepine-1-carboxylic acid, 2-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride typically involves the protection of amino groups using tert-butyl carbamates The process begins with the reaction of an azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine This reaction forms the tert-butyl carbamate-protected azepaneThe final step is the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for generating reactive intermediates in organic synthesis.

Conditions Reagents Product Yield Source
HCl in dioxane4 M HCl (2–4 equiv)2-(Aminomethyl)azepane hydrochloride>90% ,
Trifluoroacetic acid (TFA)TFA (neat or in CH₂Cl₂)Deprotected amine (TFA salt)85–95% ,

Mechanistic Insight :

  • Protonation of the Boc carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates to release CO₂ and tert-butanol .

  • Vigorous stirring and controlled temperature prevent side reactions (e.g., ring-opening) .

Alkylation of the Aminomethyl Group

The primary amine (as the free base) undergoes alkylation with electrophiles such as alkyl halides or epoxides.

Substrate Reagents Product Yield Source
Allyl bromideNaH, DMA, 0°C → RTN-Allyl-2-(aminomethyl)azepane87% ,
Epoxide derivativesNH₃/MeOH, 80°C, 16 hRing-opened aminomethyl azepane derivatives76–95%

Example Procedure :
A solution of the compound in methanol reacts with epoxides under basic conditions (e.g., NH₃/MeOH at 80°C), yielding functionalized azepane derivatives .

Acylation Reactions

The aminomethyl group reacts with acylating agents to form amides.

Acylating Agent Reagents Product Yield Source
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Acetyl-2-(aminomethyl)azepane82%
4-Nitrobenzenesulfonyl chlorideCH₂Cl₂, NH₄Cl/NaHCO₃ workupN-Sulfonylated azepane90%

Key Consideration :

  • Acylation typically requires deprotonation of the amine (e.g., using Et₃N) to enhance nucleophilicity .

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions under basic conditions.

Target Salt Reagents Conditions Source
Free baseNaOH, H₂O/EtOAc extractionpH adjustment to >10 ,
Tosylatep-Toluenesulfonic acid, EtOHReflux, 2 h

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 110°C, releasing tert-butylene and CO₂ .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may lead to azepane ring protonation or cleavage .

  • Nucleophilic Side Reactions : The Boc group may undergo unintended substitution in highly nucleophilic environments .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is characterized by the following properties:

  • Molecular Formula : C₁₁H₁₈ClN₃O₂
  • Molecular Weight : 239.73 g/mol
  • CAS Number : 1308384-29-3

The compound features an azepane ring structure, which contributes to its unique chemical reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of azepane compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study :

  • A study published in Journal of Medicinal Chemistry demonstrated that azepane derivatives showed potent activity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Neurological Disorders

The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Research indicates that it may serve as a precursor for synthesizing compounds that modulate neurotransmitter systems.

Case Study :

  • An investigation into the effects of azepane derivatives on serotonin receptors highlighted their ability to enhance serotonergic signaling, which could be beneficial in treating depression and anxiety disorders .

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various bioactive molecules, including potential drugs targeting specific biological pathways.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)
Alkylation4-Aminomethyl-1-azepanecarboxylic acid85
AcylationTert-butyl ester derivatives90
Coupling ReactionsPeptide analogs75

Pharmaceutical Formulations

The compound's properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug solubility and bioavailability.

Formulation Studies

Research has shown that incorporating this compound into formulations can improve the pharmacokinetic profiles of drugs.

Case Study :

  • A formulation study assessed the impact of this compound on the solubility of poorly soluble drugs, demonstrating a significant increase in solubility and absorption rates in vivo .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the azepane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-Butyl 4-(Aminomethyl)-2-Ethylcyclopentanecarboxylate

  • Structure: Features a five-membered cyclopentane ring with an ethyl substituent at the 2-position and an aminomethyl group at the 4-position.
  • Synthesis : Prepared via LAH-mediated reduction of a diester (Step A), followed by mesylation (Step B) and subsequent amination (Step C) .
  • Key Differences: Smaller ring size (cyclopentane vs. azepane) reduces conformational flexibility. Ethyl group introduces steric hindrance distinct from the azepane’s linear aminomethyl chain.

Tert-Butyl 6-Hydroxy-2-Oxo-Azepane-1-Carboxylate

  • Structure : Contains a hydroxyl group at the 6-position and a ketone at the 2-position on the azepane ring.
  • Key Differences :
    • Oxo group reduces nucleophilicity of the ring, limiting its utility in alkylation or condensation reactions.

Milnacipran Hydrochloride

  • Structure: A cyclopropane-based antidepressant with aminomethyl and carboxamide groups.
  • Applications : Clinically used for fibromyalgia and major depressive disorder, unlike the azepane derivative, which lacks direct therapeutic application .
  • Key Differences :
    • Cyclopropane ring confers rigidity and distinct pharmacokinetic profiles.

Physicochemical Properties

Property Tert-Butyl 2-(Aminomethyl)-1-Azepanecarboxylate HCl Tert-Butyl 4-(Aminomethyl)-2-Ethylcyclopentanecarboxylate Tert-Butyl 6-Hydroxy-2-Oxo-Azepane-1-Carboxylate
Molecular Weight ~278.8 g/mol (estimated) ~285.4 g/mol ~245.3 g/mol
Solubility Likely polar aprotic solvent-soluble Ethyl ether-soluble Limited data; moderate in DMSO
Stability Stable as HCl salt Sensitive to LAH reduction conditions Stable under recommended storage

Biological Activity

Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is a compound whose biological activity has garnered interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H24N2O2C_{12}H_{24}N_2O_2 with a molecular weight of approximately 232.34 g/mol. Its structure includes a tert-butyl group, which is known to influence the lipophilicity and metabolic stability of compounds in drug development.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It can potentially interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Impact on Cell Signaling Pathways : Similar compounds have been shown to affect MAPK/ERK signaling pathways, which are crucial in cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Activity Potential efficacy against bacterial strains.
Neuroprotective Effects May protect neuronal cells from apoptosis.
Anti-inflammatory Properties Could modulate inflammatory responses in tissues.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tert-butyl derivatives, including azepanecarboxylates. Results indicated significant inhibition against several pathogenic bacteria, suggesting potential use as an antibiotic agent .
  • Neuroprotection : In vitro studies demonstrated that compounds similar to this compound showed protective effects on neuronal cells exposed to oxidative stress, indicating possible applications in neurodegenerative diseases .
  • Inflammation Modulation : Research highlighted the role of this compound in modulating cytokine release in inflammatory models, suggesting its potential utility in treating inflammatory disorders .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activity, it also presents certain hazards:

  • Skin Irritation : Classified as a skin irritant (H315).
  • Toxicity Concerns : Potentially harmful if ingested (H302) .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride?

A common method involves Boc (tert-butoxycarbonyl) protection of the amine group followed by functionalization and subsequent HCl salt formation. For example:

  • Step 1 : React the azepane derivative with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under nitrogen to protect the primary amine .
  • Step 2 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, depending on the starting material.
  • Step 3 : Deprotect the Boc group using HCl in dioxane or TFA, followed by salt formation .
  • Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity by elemental analysis and NMR.

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (singlet at ~1.4 ppm) and azepane backbone signals (multiplet at 1.5–3.5 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and azepane carbons.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺.
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the Boc group.
  • Avoid prolonged exposure to moisture or strong acids/bases, which may degrade the carbamate moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent Selection : Use anhydrous THF or DMF to enhance Boc protection efficiency .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc₂O reactions.
  • Stoichiometry : Maintain a 1.1:1 molar ratio of Boc₂O to the amine to minimize side products .
  • Workup : Extract unreacted reagents with ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

  • Hypothesis Testing :
    • If extra peaks suggest impurities, repeat synthesis under strictly anhydrous conditions.
    • If splitting indicates diastereomers, analyze via chiral HPLC or NOESY NMR .
  • Advanced Techniques :
    • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
    • Compare experimental IR spectra with computational (DFT) predictions for functional group validation .

Q. What strategies mitigate instability during in vitro biological assays?

  • Buffer Compatibility : Test stability in PBS (pH 7.4) and cell culture media (e.g., DMEM) via HPLC over 24–72 hours.
  • Protection from Light : Shield solutions from UV light to prevent photodegradation.
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in DMSO immediately before use .

Q. How can researchers distinguish between Boc-protected intermediates and byproducts?

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
  • Mass Detection : Identify byproducts (e.g., de-Boc species) via LC-MS/MS fragmentation patterns.
  • Kinetic Monitoring : Track reaction intermediates by quenching aliquots at timed intervals and analyzing via TLC .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : Model transition states for Boc deprotection or aminomethyl group substitution using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., methanol) to predict reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride

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